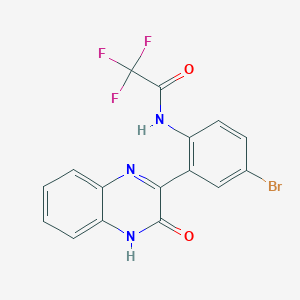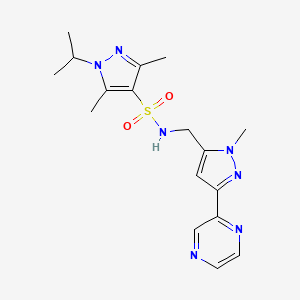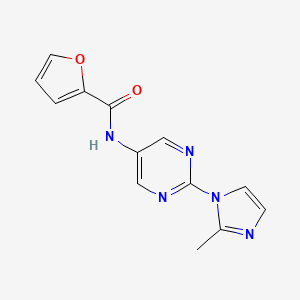
1,1-二甲基-4-亚甲基环己烷
描述
“1,1-Dimethyl-4-methylidenecyclohexane” is a chemical compound with the molecular formula C9H16 . It has a molecular weight of 124.23 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 1,1-dimethyl-4-methylenecyclohexane . The InChI code for the compound is 1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 .Physical And Chemical Properties Analysis
The compound “1,1-Dimethyl-4-methylidenecyclohexane” is a liquid . It has a molecular weight of 124.23 . The storage temperature is 4 .科学研究应用
合成和光谱研究
1,1-二甲基-4-亚甲基环己烷参与相关化合物的合成。例如,具有结构相似性的 1,4-二亚甲基环己烷已使用光电子能谱合成和研究,以研究外环亚甲基的相互作用。这项研究为这些化合物内的能量差异提供了宝贵的见解 (Chou 等人,1995)。
催化合成
该化合物还在催化合成中得到应用。例如,一项研究展示了在超声波照射下,由 KF/碱性氧化铝催化的双迈克尔加成反应合成了 1,1-二取代-2,6-二芳基环己烷-4-酮。该方法提供了一种有效且快速的方法来获得这些化合物,展示了 1,1-二甲基-4-亚甲基环己烷相关结构在化学合成中的用途 (Li 等人,2005)。
结构和热力学研究
此外,使用核磁共振光谱研究了一单取代和二取代 1,1-二甲氧基环己烷(在结构上与 1,1-二甲基-4-亚甲基环己烷相关)的空间结构。此类研究有助于了解这些化合物的热力学稳定性和分子相互作用 (Taskinen,1998)。
配位化合物
1,1-二甲基-4-亚甲基环己烷衍生物已用于制备配位化合物。例如,源自相关环己烷结构的二甲基腙已用于与钴和锌等金属形成四面体配合物,提供了对这些化合物螯合性质的见解 (Demertzi 等人,1984)。
抗菌活性
与 1,1-二甲基-4-亚甲基环己烷在结构上相关的化合物已对其抗菌特性进行了研究。例如,带有生物活性磺酰胺部分的新型衍生物显示出有趣的抗菌活性,这可能对开发新的抗菌剂具有重要意义 (Ghorab 等人,2017)。
向列溶剂中的有序性
已经研究了包括 1,1-二甲基环己烷(与 1,1-二甲基-4-亚甲基环己烷相关的化合物)在内的环脂族溶质在向列溶剂中的取向有序性。这项研究有助于了解此类化合物在特定溶剂环境中的相互作用和有序性 (Terzis 等人,1996)。
安全和危害
The compound “1,1-Dimethyl-4-methylidenecyclohexane” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It’s recommended to keep the container tightly closed and to use only non-sparking tools .
属性
IUPAC Name |
1,1-dimethyl-4-methylidenecyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXIEFNGOETTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(2-fluorophenethyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2876658.png)
![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)



![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)